REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]2[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([O:12][CH3:13])=[O:11])[CH:3]=1.C(N(CC)CC)C>CO.[C].[Pd]>[N:7]1[CH:2]=[CH:3][C:4]([C:8]2[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([O:12][CH3:13])=[O:11])=[N:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)C1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
0.26 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hr under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added ethyl acetate
|
Type
|
WASH
|
Details
|
the mixture was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C=C1)C1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |